Cas no 1565333-95-0 (5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride)
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4H-1,2,4-Triazole-3-sulfonyl chloride, 5-(1,1-dimethylethyl)-4-methyl-
- 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
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- MDL: MFCD26089628
- Inchi: 1S/C7H12ClN3O2S/c1-7(2,3)5-9-10-6(11(5)4)14(8,12)13/h1-4H3
- InChI Key: FAMFSFGJHZLGPZ-UHFFFAOYSA-N
- SMILES: N1=C(C(C)(C)C)N(C)C(S(Cl)(=O)=O)=N1
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-284512-0.05g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
| Enamine | EN300-284512-0.1g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
| Enamine | EN300-284512-0.25g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
| Enamine | EN300-284512-0.5g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-284512-1.0g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-284512-2.5g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
| Enamine | EN300-284512-5.0g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
| Enamine | EN300-284512-10.0g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
| Ambeed | A1087162-1g |
5-tert-Butyl-4-methyl-4h-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95% | 1g |
$541.0 | 2024-04-23 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035940-1g |
5-tert-Butyl-4-methyl-4h-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95% | 1g |
¥3717.0 | 2023-04-10 |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride Suppliers
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
Professional Introduction to 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1565333-95-0)
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1565333-95-0) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class of molecules, which are known for their diverse biological activities and utility in drug development. The presence of a sulfonyl chloride functional group at the 3-position of the triazole ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The structure of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride features a benzene-like aromatic system with substituents that contribute to its unique chemical properties. The tert-butyl group at the 5-position and the methyl group at the 4-position provide steric hindrance and electronic effects that influence its reactivity and interaction with biological targets. This arrangement makes the compound particularly interesting for designing molecules with specific pharmacological profiles.
In recent years, there has been growing interest in triazole derivatives due to their potential applications in treating various diseases. The sulfonyl chloride moiety is particularly noteworthy because it allows for further functionalization through nucleophilic substitution reactions, enabling the synthesis of more complex molecules. This property has made 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride a valuable building block in medicinal chemistry.
One of the most compelling aspects of this compound is its role in the development of new drug candidates. Researchers have leveraged its unique structure to design molecules with enhanced binding affinity and selectivity for therapeutic targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain enzymes and receptors implicated in inflammatory and infectious diseases. The synthetic versatility of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has facilitated the creation of novel scaffolds that may lead to breakthroughs in drug discovery.
The biological activity of this compound has been explored in several preclinical studies. Researchers have investigated its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, its derivatives have shown promise as antiviral agents by interfering with viral replication mechanisms. These findings underscore the importance of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride as a lead compound for further development.
From a synthetic chemistry perspective, the preparation of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves multi-step reactions that highlight modern techniques in organic synthesis. The introduction of the sulfonyl chloride group requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient routes to this compound, reducing waste and improving sustainability.
The pharmaceutical industry has taken notice of the potential applications of this compound. Several companies are actively engaged in synthesizing derivatives with improved pharmacokinetic properties and reduced side effects. The ability to modify the structure while maintaining biological activity has opened up new avenues for drug development. This underscores the significance of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride as a key intermediate in modern medicinal chemistry.
In conclusion,5-tert-butyltetramethyltetrazoliumsulfonylehlorid, CAS No 1565333950 is a versatile and highly reactive compound with significant potential in pharmaceutical research and drug development. Its unique structure and functional groups make it an invaluable tool for chemists and biologists working on innovative therapeutics. As research continues to uncover new applications for this compound,it is likely to play an increasingly important role in addressing unmet medical needs.
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